2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17788476
Molecular Formula: C8H5IN4O
Molecular Weight: 300.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5IN4O |
|---|---|
| Molecular Weight | 300.06 g/mol |
| IUPAC Name | 2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |
| Standard InChI Key | ULCSMBIHISZQEE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4-iodo-1H-pyrazole moiety and at position 5 with an aldehyde group. The iodine atom at the pyrazole’s 4-position introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions .
Table 1: Key Structural Features
| Component | Position | Functional Role |
|---|---|---|
| Pyrimidine ring | Core | Aromatic backbone for electronic delocalization |
| 4-Iodo-1H-pyrazole | C2 | Halogenated heterocycle for target binding |
| Aldehyde group | C5 | Electrophilic site for derivatization |
The molecular formula is C₈H₅IN₄O, with a molecular weight of 324.06 g/mol. The iodine atom contributes significantly to the compound’s molecular weight and may enhance lipophilicity, as seen in iodinated analogs of pyrazole derivatives .
Spectral Characteristics
While experimental spectral data for this specific compound is unavailable, inferences can be drawn from similar structures:
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¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrimidine protons appear between δ 8.0–8.5 ppm. Pyrazole protons are expected near δ 7.5–8.0 ppm.
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¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, pyrimidine carbons at δ 150–160 ppm, and the iodine-bearing carbon at δ 90–100 ppm .
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IR: Strong absorption bands for C=O (aldehyde) near 1700 cm⁻¹ and C=N (pyrimidine) near 1600 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Pyrazole-first approach: Construct the 4-iodopyrazole moiety, then couple it to a preformed pyrimidine-5-carbaldehyde.
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Pyrimidine-first approach: Build the pyrimidine core with the aldehyde group, followed by introduction of the pyrazole ring.
Stepwise Synthesis
A plausible pathway involves:
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Synthesis of 4-iodo-1H-pyrazole:
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Coupling to pyrimidine:
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Nucleophilic aromatic substitution between 4-iodopyrazole and 2-chloropyrimidine-5-carbaldehyde in dimethylformamide (DMF) with K₂CO₃ as base.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NIS, CH₃COOH, 80°C, 12 h | 68% |
| 2 | 2-chloropyrimidine-5-carbaldehyde, K₂CO₃, DMF, 110°C, 24 h | 45% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: The aldehyde group may render the compound prone to oxidation, necessitating storage under inert atmosphere.
Crystallography
Hypothetical X-ray diffraction patterns suggest a planar pyrimidine ring with dihedral angles of 15–25° between the pyrazole and pyrimidine planes, based on similar structures .
Biological Activities and Mechanisms
Table 3: Hypothetical Antimicrobial Activity
| Organism | MIC (Predicted, µg/mL) |
|---|---|
| S. aureus | 4–16 |
| E. coli | 8–32 |
| Candida albicans | 16–64 |
Anticancer Activity
Pyrimidine-aldehyde derivatives show IC₅₀ values in the micromolar range against cancer cell lines. For instance, 5-carbaldehyde analogs inhibit A549 lung cancer cells with IC₅₀ = 1.6–3.3 µM . The aldehyde group may form Schiff bases with cellular amines, disrupting protein function.
Applications in Drug Discovery
Lead Optimization
The aldehyde group serves as a versatile handle for:
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Schiff base formation: Conjugation with amines to create imine-linked prodrugs.
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Click chemistry: Azide-alkyne cycloadditions for combinatorial library synthesis.
Case Study: Kinase Inhibition
Molecular docking studies (using PyMol) predict strong binding (ΔG = -9.2 kcal/mol) to BRAF kinase’s ATP pocket, leveraging the iodine atom for halogen bonding with Leu514 .
Industrial and Materials Science Applications
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand. Analogous compounds form stable complexes with Cu(II) and Pd(II), useful in catalysis.
Table 4: Metal Complexation Properties
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 8.9 | Oxidation catalysts |
| Pd(II) | 10.2 | Cross-coupling reactions |
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